5-fluoro-N-(1H-indazol-6-yl)-2-methoxybenzenesulfonamide
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Overview
Description
5-fluoro-N-(1H-indazol-6-yl)-2-methoxybenzenesulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(1H-indazol-6-yl)-2-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chlorides under basic conditions.
Methoxylation: The methoxy group is introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-(1H-indazol-6-yl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine or methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
5-fluoro-N-(1H-indazol-6-yl)-2-methoxybenzenesulfonamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-N-(1H-indazol-6-yl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-fluoro-N-(1H-indazol-6-yl)-2-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom and methoxybenzenesulfonamide group contribute to its stability and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H12FN3O3S |
---|---|
Molecular Weight |
321.33 g/mol |
IUPAC Name |
5-fluoro-N-(1H-indazol-6-yl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C14H12FN3O3S/c1-21-13-5-3-10(15)6-14(13)22(19,20)18-11-4-2-9-8-16-17-12(9)7-11/h2-8,18H,1H3,(H,16,17) |
InChI Key |
QRFQTPCPBVNNQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3 |
Origin of Product |
United States |
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